Ensulizole potassium
CAS No.: 158099-19-5
Cat. No.: VC7950312
Molecular Formula: C13H9KN2O3S
Molecular Weight: 312.39 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 158099-19-5 |
|---|---|
| Molecular Formula | C13H9KN2O3S |
| Molecular Weight | 312.39 g/mol |
| IUPAC Name | potassium;2-phenyl-3H-benzimidazole-5-sulfonate |
| Standard InChI | InChI=1S/C13H10N2O3S.K/c16-19(17,18)10-6-7-11-12(8-10)15-13(14-11)9-4-2-1-3-5-9;/h1-8H,(H,14,15)(H,16,17,18);/q;+1/p-1 |
| Standard InChI Key | YPSWUECEJGNOLY-UHFFFAOYSA-M |
| SMILES | C1=CC=C(C=C1)C2=NC3=C(N2)C=C(C=C3)S(=O)(=O)[O-].[K+] |
| Canonical SMILES | C1=CC=C(C=C1)C2=NC3=C(N2)C=C(C=C3)S(=O)(=O)[O-].[K+] |
Introduction
Chemical Structure and Physicochemical Properties
Ensulizole potassium derives from the sulfonation of 2-phenylbenzimidazole, followed by neutralization with potassium hydroxide. Its molecular formula is C₁₃H₉KN₂O₃S, with a molecular weight of 316.39 g/mol. The compound’s structure features a benzimidazole core substituted with a phenyl group at the 2-position and a sulfonic acid group at the 5-position, which is neutralized as a potassium salt (Figure 1) .
Table 1: Key Physicochemical Properties of Ensulizole Potassium
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₉KN₂O₃S |
| Molecular Weight | 316.39 g/mol |
| Solubility | Highly water-soluble |
| UV Absorption Range | 280–315 nm (UV-B) |
| Melting Point | >300°C (decomposes) |
| pKa | ~1.5 (sulfonic acid group) |
The sulfonic acid group’s ionization in aqueous solutions enhances the compound’s solubility, enabling its integration into hydroalcoholic or purely aqueous sunscreen formulations .
Synthesis and Industrial Production
The synthesis of ensulizole potassium involves two primary steps:
-
Sulfonation of 2-phenylbenzimidazole: Treatment with concentrated sulfuric acid introduces a sulfonic acid group at the 5-position of the benzimidazole ring.
-
Neutralization with potassium hydroxide: The sulfonic acid intermediate is neutralized with KOH to yield the potassium salt .
Industrial-scale production employs continuous-flow reactors to optimize yield and purity. Reaction parameters such as temperature (maintained at 80–100°C), sulfuric acid concentration, and stoichiometric ratios are tightly controlled to minimize byproducts .
Mechanism of UV-B Absorption and Photoprotection
Ensulizole potassium operates via a twofold mechanism:
-
UV-B Absorption: The compound absorbs photons in the 280–315 nm range, exciting electrons to higher energy states. Energy is dissipated as heat through vibrational relaxation, preventing UV-induced DNA damage .
-
Reactive Oxygen Species (ROS) Mitigation: While effective against UV-B, studies indicate that ensulizole potassium can photosensitize ROS formation under UV-A exposure, potentially contributing to oxidative stress in skin cells .
Applications in Sunscreen Formulations
Ensulizole potassium is favored in formulations prioritizing sensory elegance (e.g., sprays, serums) due to its water solubility. Key applications include:
-
Broad-spectrum sunscreens: Often combined with UV-A filters like avobenzone to compensate for its limited UV-A protection .
-
Daily wear cosmetics: Integrated into moisturizers and foundations for incidental UV exposure protection.
Table 2: FDA-Approved Concentrations and Efficacy
| Parameter | Value |
|---|---|
| Maximum FDA Approval | 148 mM (4% w/w) |
| SPF Contribution | 1–3 SPF units per 1% w/w |
| Synergistic Partners | Avobenzone, Octocrylene |
Regulatory Status and Compliance
Ensulizole potassium is approved under the following frameworks:
-
U.S. FDA: Listed as a Category I sunscreen ingredient (GRASE – Generally Recognized as Safe and Effective).
-
EU Cosmetics Regulation: Compliant with Annex VI/24, requiring concomitant UV-A protection in products .
-
ASEAN Cosmetic Directive: Permitted at ≤4% in rinse-off and leave-on products.
Recent Advances and Research Directions
Emerging studies focus on:
-
Nanoencapsulation: Embedding ensulizole potassium in silica nanoparticles to reduce ROS generation while maintaining UV-B efficacy.
-
Environmental Impact: Photodegradation pathways in aquatic systems, with advanced oxidation processes (AOPs) shown to mineralize 95% of the compound within 190 minutes .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume